

BN201 (OCS-05): A Technical Guide to a First-in-Class Neuroprotective Agent

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Compound of Interest

Compound Name: BN201

Cat. No.: B1669700

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Introduction

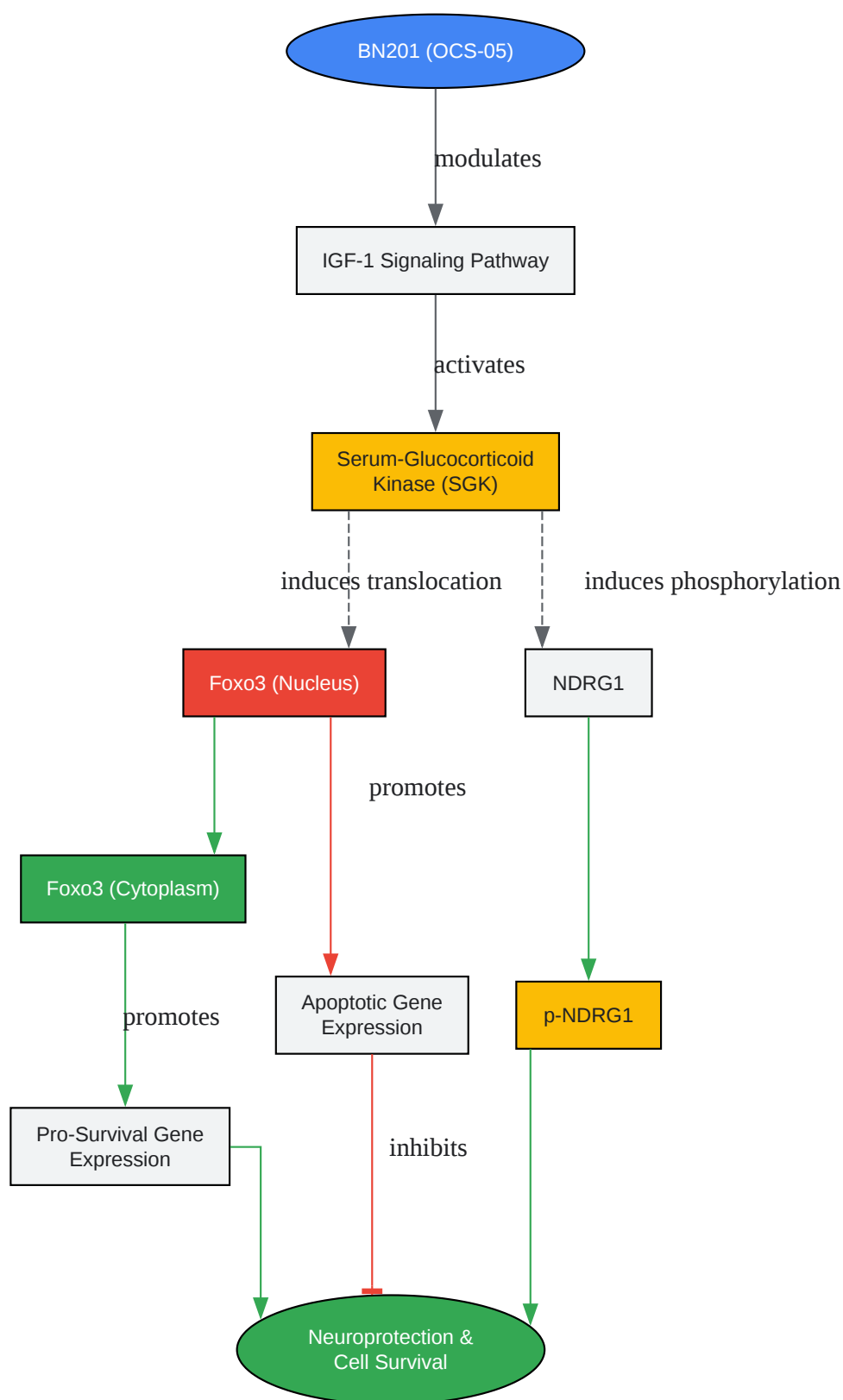
BN201, also known as OCS-05, is a first-in-class small molecule peptoid that has emerged as a promising neuroprotective and remyelinating therapy.^[1] Developed through the screening of combinatorial chemical libraries, **BN201** was identified for its potent ability to promote the survival of neural cells under conditions of oxidative stress and trophic factor deprivation.^{[1][2]} Preclinical research has demonstrated its efficacy in preventing axonal and neuronal loss and promoting remyelination in various models of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, glaucoma, and acute optic neuritis.^{[1][3]} Its therapeutic potential is attributed to its ability to modulate critical cell survival and differentiation pathways. **BN201** has successfully completed Phase 1 safety trials in healthy volunteers and has shown significant positive outcomes in a Phase 2 trial for acute optic neuritis, positioning it as a candidate for addressing the high unmet medical need for therapies that can prevent neurodegeneration and repair nerve damage.^{[4][5]}

Core Mechanism of Action

BN201 exerts its neuroprotective effects by modulating key components of the insulin growth factor 1 (IGF-1) signaling pathway.^{[1][3]} The compound is a peptidomimetic that activates serum-glucocorticoid kinase (SGK), which in turn triggers a cascade of downstream events crucial for neuronal survival and repair.^[3]

A primary consequence of SGK activation by **BN201** is the modulation of the transcription factor Foxo3. **BN201** induces the translocation of Foxo3 from the nucleus to the cytoplasm.^[1]

[3] This cytoplasmic sequestration of Foxo3 is a critical pro-survival signal, as it suppresses the expression of apoptotic genes while inducing anti-apoptotic, antioxidant, and other cell survival genes.[3] Concurrently, this pathway leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), another key event in promoting cell survival.[1][3]



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Caption: BN201 (OCS-05) signaling pathway promoting neuroprotection.

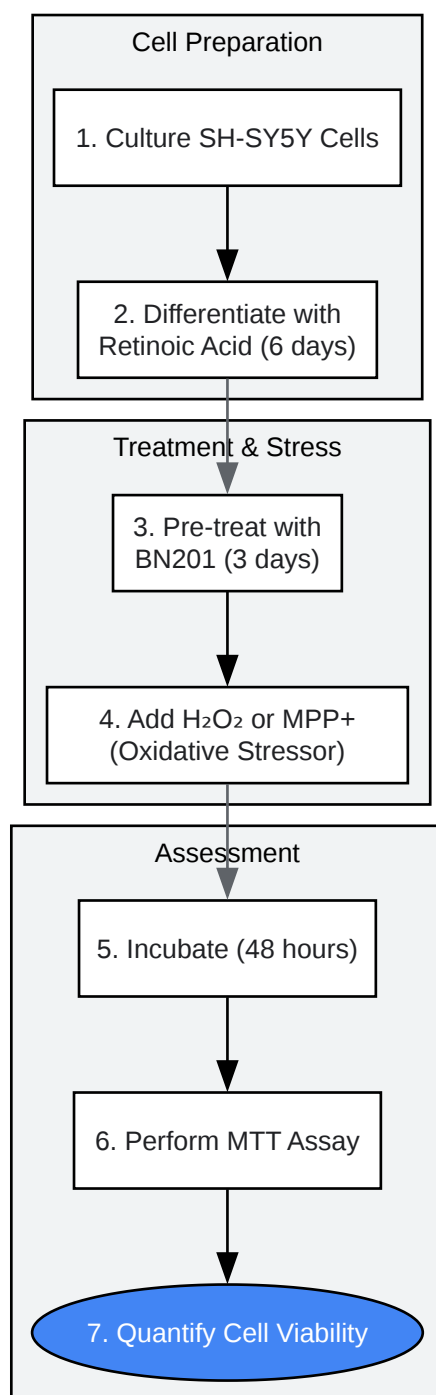
Preclinical Research

BN201 has undergone extensive preclinical evaluation to characterize its neuroprotective and remyelinating capabilities.

In Vitro Studies

1. Neuroprotection Against Oxidative Stress

- Objective: To determine the ability of **BN201** to protect neuronal cells from oxidative stress-induced cell death.
- Methodology:
 - Cell Culture: Human neuroblastoma SH-SY5Y cells were differentiated into a neuronal phenotype using retinoic acid (10 μ M) for 6 days.[\[3\]](#)
 - Treatment: Differentiated cells were pre-treated with various concentrations of **BN201** (ranging from 0.03 to 100 μ M) for 3 days.[\[3\]](#)
 - Induction of Oxidative Stress: After pre-treatment, oxidative stress was induced by adding either MPP+ (100 μ M) or hydrogen peroxide (H_2O_2) (100 μ M) to the cell culture medium.[\[3\]](#)
 - Viability Assessment: Cell survival was quantified 48 hours after stress induction using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[\[3\]](#)
- Results: **BN201** demonstrated a dose-dependent protective effect, promoting the survival of cultured neural cells subjected to oxidative stress.[\[1\]](#)[\[3\]](#)



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Caption: Workflow for the in vitro neuroprotection assay.

2. Oligodendrocyte Differentiation and Myelination

- Objective: To assess the capacity of **BN201** to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
- Methodology:
 - Cell Culture: OPCs were cultured in the presence of increasing concentrations of **BN201** (from 50 nM to 100 µM).[3]
 - Assessment of Differentiation: Differentiation into mature oligodendrocytes was determined by quantifying the number of cells expressing myelin basic protein (MBP+), a key marker of mature oligodendrocytes.[3]
 - Assessment of Myelination: The formation of myelin sheaths around axons was evaluated by quantifying linear MBP+ structures in the culture.[3]
- Results: **BN201** was found to promote both the differentiation of OPCs into mature oligodendrocytes and the myelination of axons in a dose-dependent manner.[3]

| In Vitro Activity | Effective Concentration (EC ₅₀) |
|-------------------------------------------------------|---------------------------------------------|
| OPC Differentiation to Mature Oligodendrocytes (MBP+) | 6.3 µM[3] |
| Axon Myelination (Linear MBP+ Structures) | 16.6 µM[3] |

In Vivo Studies

BN201 has been evaluated in several animal models of neurological disease, where it has demonstrated significant neuroprotective effects.

- Multiple Sclerosis (MS) Model: In the Experimental Autoimmune Encephalomyelitis (EAE) model, a standard for MS research, **BN201** treatment prevented axonal and neuronal loss and promoted remyelination.[1][3]
- Demyelination Model: In a model of chemically induced demyelination, **BN201** also showed robust remyelination effects.[3]

- Glaucoma Model: In an animal model of glaucoma, **BN201** was effective in preventing neuronal loss.[\[3\]](#)

Clinical Development

The clinical development of **BN201** (OCS-05) has progressed through Phase 1 and Phase 2 trials, confirming its safety and demonstrating clinical efficacy.

Phase 1 Clinical Trial (NCT03630497)

- Objective: To investigate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **BN201** in healthy volunteers.
- Study Design: A randomized, double-blind, placebo-controlled study involving 48 healthy volunteers. The trial consisted of two parts:
 - Single Ascending Dose (SAD): Subjects received a single 2-hour intravenous infusion of **BN201** or placebo.
 - Multiple Ascending Dose (MAD): Subjects received a 2-hour intravenous infusion of **BN201** or placebo daily for 5 consecutive days.
- Methodology: Safety assessments included adverse event monitoring, blood tests, electrocardiograms (ECG), Holter monitoring, brain MRI, and EEG. Pharmacokinetic parameters (C_{max}, AUC, T_{1/2}) were determined from plasma concentrations.
- Results: **BN201** was found to be safe and well-tolerated across all tested doses. No drug-related serious adverse events were reported. The pharmacokinetic profile showed that drug exposure increased in a dose-proportional manner, and no drug accumulation was observed after multiple doses.

Table 1: Summary of Phase 1 Pharmacokinetic Parameters

| Cohort | Dose (mg/kg) | Cmax (ng/mL) | AUC _{0-∞} (ng·h/mL) | T _{1/2} (hours) |
|--------|--------------|------------------------------------|-----------------------------------|--------------------------|
| SAD | 0.05 | 26.6 | 102 | 3.35 |
| 0.2 | 103 | 425 | 4.80 | 8.63 (Day 5) |
| 0.4 | 196 | 823 | 4.90 | |
| 0.8 | 417 | 1850 | 5.37 | |
| 1.6 | 830 | 4410 | 6.57 | |
| 2.4 | 1340 | 6940 | 7.37 | |
| 3.2 | 1790 | 9930 | 8.23 | |
| MAD | 2.4 | 1480 (Day 5) | 7720 (Day 5 AUC ₀₋₂₄) | |
| 3.0 | 1890 (Day 5) | 10400 (Day 5 AUC ₀₋₂₄) | 12.2 (Day 5) | |

Data sourced
from the Phase 1
study publication.

Phase 2 Clinical Trial (ACUITY, NCT04762017)

- Objective: To evaluate the safety and efficacy of OCS-05 in patients with acute optic neuritis (AON).
- Study Design: A randomized, double-blind, placebo-controlled, multi-center study. 33 patients with recent onset unilateral AON of demyelinating origin were randomized to receive either OCS-05 (2 mg/kg/day or 3 mg/kg/day) or placebo.[4][5]
- Methodology: The drug was administered as a once-daily intravenous infusion for 5 consecutive days, in addition to the standard of care (corticosteroids).[2][5] The primary endpoint was safety, focusing on cardiac parameters (ECG).[5][6] Secondary efficacy endpoints included structural changes in the retina measured by Optical Coherence Tomography (OCT) and changes in visual function.[2][5]

- Results: The trial successfully met its primary safety endpoint, showing no significant difference in ECG abnormalities between the OCS-05 and placebo groups.[\[5\]](#)[\[6\]](#) Furthermore, OCS-05 demonstrated statistically significant and clinically meaningful improvements in key secondary efficacy endpoints, indicating both structural neuroprotection and functional vision improvement.[\[4\]](#)[\[5\]](#)

Table 2: Summary of Key Phase 2 Efficacy Outcomes (3 mg/kg/day vs. Placebo)

| Efficacy Endpoint | Timepoint | Improvement with OCS-05 vs. Placebo | p-value |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|-------------------------------------|---------------------------|
| Structural Outcomes (OCT) | | | |
| GCIPL ¹ Thickness | Month 3 | 43% [5] | 0.049 [5] |
| Month 6 | Maintained Improvement [7] | 0.052 [5] | |
| RNFL ² Thickness | Month 3 | 28% [5] | 0.045 [5] |
| Month 6 | 30% [5] | 0.033 | |
| Functional Outcome | | | |
| Low Contrast Visual Acuity | Month 3 | ~18 Letter Gain [4] | - |
| Month 6 | ~15 Letter Gain [4] [7] | - | |
| ¹ Ganglion Cell-Inner Plexiform Layer; ² Retinal Nerve Fiber Layer. Data based on publicly announced topline results. [2] [4] [5] [6] [7] | | | |

Conclusion

The comprehensive research and development program for **BN201** (OCS-05) provides a strong foundation for its potential as a first-in-class neuroprotective and restorative therapy. Its well-defined mechanism of action, centered on the activation of the pro-survival SGK/Foxo3 pathway, is supported by robust preclinical data in both cellular and animal models of neurological damage. The favorable safety and pharmacokinetic profile established in the Phase 1 trial, coupled with the significant structural and functional benefits observed in the Phase 2 ACUIITY trial for acute optic neuritis, underscore its therapeutic promise. **BN201** represents a significant advancement in the effort to move beyond symptomatic treatment towards therapies that directly protect and repair the nervous system.

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References

- 1. Axonal and Myelin Neuroprotection by the Peptoid BN201 in Brain Inflammation [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Axonal and Myelin Neuroprotection by the Peptoid BN201 in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. hcplive.com [hcplive.com]
- 6. modernretina.com [modernretina.com]
- 7. OCS-05 Shows Efficacy | Retinal Physician [retinalphysician.com]
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